molecular formula C12H14F3N3O3 B11513447 2-Acetylamino-3,3,3-trifluoro-2-(5-methyl-pyridin-2-ylamino)-propionic acid methyl ester

2-Acetylamino-3,3,3-trifluoro-2-(5-methyl-pyridin-2-ylamino)-propionic acid methyl ester

Cat. No.: B11513447
M. Wt: 305.25 g/mol
InChI Key: NLHBGCHKKKDCBD-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate is a synthetic organic compound with the molecular formula C12H14F3N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group:

    Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride (CH3CO)2O in the presence of a base such as pyridine.

    Pyridinyl Group Introduction: The pyridinyl group can be introduced through a nucleophilic substitution reaction using 5-methylpyridine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridinyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamido and pyridinyl groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate

Uniqueness

Methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, resulting in distinct pharmacological profiles.

Properties

Molecular Formula

C12H14F3N3O3

Molecular Weight

305.25 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C12H14F3N3O3/c1-7-4-5-9(16-6-7)18-11(10(20)21-3,12(13,14)15)17-8(2)19/h4-6H,1-3H3,(H,16,18)(H,17,19)

InChI Key

NLHBGCHKKKDCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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